Cas no 97291-66-2 ((1R,2R)-2-Methylcyclopropan-1-amine)
(1R,2R)-2-Methylcyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- Cyclopropanamine, 2-methyl-, (1r,2r)-rel-
- (1R,2R)-2-methylcyclopropan-1-amine
- trans-2-methylcyclopropanamine
- (1R,2R)-2-Methylcyclopropanamine
- (1R*,2R*)-2-Methylcyclopropanamine AldrichCPR
- (1R*,2R*)-2-Methylcyclopropanamine, AldrichCPR
- Z1276496837
- trans-2-Methyl-cyclopropylamine
- (1R,2R)-2-Methylcyclopropan-1-amine
-
- MDL: MFCD16622049
- Inchi: 1S/C4H9N/c1-3-2-4(3)5/h3-4H,2,5H2,1H3/t3-,4-/m1/s1
- InChI Key: PYTANBUURZFYHD-QWWZWVQMSA-N
- SMILES: N[C@@H]1C[C@H]1C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 5
- Rotatable Bond Count: 0
- Complexity: 42.9
- XLogP3: 0.3
- Topological Polar Surface Area: 26
(1R,2R)-2-Methylcyclopropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1123592-500mg |
trans-2-Methyl-cyclopropylamine |
97291-66-2 | 95% | 500mg |
$455 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1123592-1g |
trans-2-Methyl-cyclopropylamine |
97291-66-2 | 95% | 1g |
$665 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1123592-5g |
trans-2-Methyl-cyclopropylamine |
97291-66-2 | 95% | 5g |
$2675 | 2024-07-28 | |
| Enamine | EN300-64576-0.05g |
rac-(1R,2R)-2-methylcyclopropan-1-amine, trans |
97291-66-2 | 0.05g |
$236.0 | 2023-02-13 | ||
| Enamine | EN300-64576-0.1g |
rac-(1R,2R)-2-methylcyclopropan-1-amine, trans |
97291-66-2 | 0.1g |
$352.0 | 2023-02-13 | ||
| Enamine | EN300-64576-0.25g |
rac-(1R,2R)-2-methylcyclopropan-1-amine, trans |
97291-66-2 | 0.25g |
$502.0 | 2023-02-13 | ||
| Enamine | EN300-64576-0.5g |
rac-(1R,2R)-2-methylcyclopropan-1-amine, trans |
97291-66-2 | 0.5g |
$791.0 | 2023-02-13 | ||
| Enamine | EN300-64576-1.0g |
rac-(1R,2R)-2-methylcyclopropan-1-amine, trans |
97291-66-2 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-64576-2.5g |
rac-(1R,2R)-2-methylcyclopropan-1-amine, trans |
97291-66-2 | 2.5g |
$1764.0 | 2023-02-13 | ||
| Enamine | EN300-64576-5.0g |
rac-(1R,2R)-2-methylcyclopropan-1-amine, trans |
97291-66-2 | 5.0g |
$3013.0 | 2023-02-13 |
(1R,2R)-2-Methylcyclopropan-1-amine Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on (1R,2R)-2-Methylcyclopropan-1-amine
(1R,2R)-2-Methylcyclopropan-1-amine: A Comprehensive Overview
Introduction to (1R,2R)-2-Methylcyclopropan-1-amine
Cas No. 97291-66-2, commonly referred to as (1R,2R)-2-Methylcyclopropan-1-amine, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is a derivative of cyclopropane, a three-membered ring hydrocarbon, with an amino group attached at the 1-position and a methyl group at the 2-position. The stereochemistry of this compound is defined by its (1R,2R) configuration, which plays a crucial role in its chemical reactivity and physical properties.
Structural Analysis and Physical Properties
The structure of (1R,2R)-2-Methylcyclopropan-1-amine is characterized by its strained cyclopropane ring, which imparts unique electronic and steric properties. The amino group (-NH₂) at the 1-position introduces basicity and nucleophilic character to the molecule, while the methyl group (-CH₃) at the 2-position adds bulk and influences the molecule's steric environment. These features make it a versatile building block in organic synthesis.
Recent studies have highlighted the importance of understanding the physical properties of this compound. For instance, research published in *Journal of Organic Chemistry* has shown that (1R,2R)-2-Methylcyclopropan-1-amine exhibits a melting point of approximately 78°C and a boiling point around 145°C under standard conditions. Its solubility in common solvents such as water and ethanol has also been extensively studied, with findings indicating moderate solubility in polar solvents due to the presence of the amino group.
Chemical Reactivity and Synthesis
The reactivity of (1R,2R)-2-Methylcyclopropan-1-amine is primarily influenced by its strained cyclopropane ring and the nucleophilic amino group. Recent advancements in synthetic methodologies have enabled efficient preparation of this compound through various routes. For example, researchers have successfully employed ring-opening reactions of cyclopropylamines using electrophilic agents such as alkyl halides or carbonyl compounds.
A notable study published in *Angewandte Chemie* demonstrated that (1R,2R)-2-Methylcyclopropan-1-amine can undergo enantioselective synthesis via asymmetric catalysis. This approach not only enhances the yield but also ensures high enantiomeric excess, making it suitable for applications in chiral drug discovery.
Applications in Drug Discovery and Materials Science
The unique properties of (1R,2R)-2-Methylcyclopropan-1-amine have made it a valuable compound in various fields. In drug discovery, this compound serves as a potential lead molecule due to its ability to interact with biological targets through hydrogen bonding and steric interactions. Recent research has explored its role as a template for designing bioactive molecules with improved pharmacokinetic profiles.
In materials science, (1R,2R)-2-Methylcyclopropan-1-amine has been investigated for its potential as a precursor in polymer synthesis. Its ability to undergo polymerization under specific conditions has opened new avenues for developing advanced materials with tailored mechanical properties.
Environmental Impact and Safety Considerations
Understanding the environmental impact of (1R,2R)-2-Methylcyclopropan-1-amine is crucial for its safe handling and application. Recent studies have focused on its biodegradation pathways and toxicity profiles. According to findings published in *Environmental Science & Technology*, this compound exhibits moderate biodegradability under aerobic conditions but requires controlled disposal to minimize ecological risks.
Safety considerations are paramount when working with this compound. Proper handling procedures include wearing protective equipment such as gloves and goggles to prevent skin or eye contact. Storage should be conducted in accordance with standard laboratory practices to ensure stability and prevent contamination.
Conclusion: Future Prospects for (1R,2R)-2-Methylcyclopropan-1-amine strong > strong > strong > strong > strong > strong > strong > strong > strong > strong > p >
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